molecular formula C13H10N2 B8415470 5-Aminobiphenyl-2-carbonitrile CAS No. 91822-42-3

5-Aminobiphenyl-2-carbonitrile

Cat. No. B8415470
CAS RN: 91822-42-3
M. Wt: 194.23 g/mol
InChI Key: UBZMQCVJRZKVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772267B2

Procedure details

Commercially available 3-chloro-4-cyanoaniline (305 mg, 2.0 mmol) was dissolved in NMP (8 mL), and CsF (608 mg, 4.0 mmol), phenyl boronic acid (268 mg, 2.2 mmol) and dichlorobis(tricyclohexylphosphino)palladium (73 mg, 0.1 mmol) were added. The reaction was then heated to 100° C. for 16 h. After cooling to rt, the reaction mixture was taken up in EtOAc, washed with water (2×), dried (Na2SO4), concentrated under reduced pressure, and purified by silica gel flash chromatography eluting with EtOAc/hexanes (1:1) to give compound 47A (371 mg, 96%) as a yellow solid. LC/MS m/z 195 [M+H]+.
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
608 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Two
Quantity
73 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[C:9]#[N:10])[NH2:5].[F-].[Cs+].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN1C(=O)CCC1.CCOC(C)=O.Cl[Pd](Cl)(P(C1CCCCC1)(C1CCCCC1)C1CCCCC1)P(C1CCCCC1)(C1CCCCC1)C1CCCCC1>[C:9]([C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
305 mg
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C#N
Name
Quantity
8 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
608 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
268 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
73 mg
Type
catalyst
Smiles
Cl[Pd](P(C1CCCCC1)(C1CCCCC1)C1CCCCC1)(P(C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WASH
Type
WASH
Details
washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexanes (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(N)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 371 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.